molecular formula C8H6BrClO3 B15440562 3-Bromo-2-chloro-4-hydroxy-5-methoxybenzaldehyde CAS No. 75024-38-3

3-Bromo-2-chloro-4-hydroxy-5-methoxybenzaldehyde

Cat. No.: B15440562
CAS No.: 75024-38-3
M. Wt: 265.49 g/mol
InChI Key: BEQXOPUHQDAPBT-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-hydroxy-5-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H6BrClO3 and its molecular weight is 265.49 g/mol. The purity is usually 95%.
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Biological Activity

3-Bromo-2-chloro-4-hydroxy-5-methoxybenzaldehyde is an aromatic compound characterized by its unique arrangement of functional groups, which include a bromine atom at the 3-position, a chlorine atom at the 2-position, a hydroxy group at the 4-position, and a methoxy group at the 5-position. This structural configuration suggests potential biological activities that merit investigation.

  • Molecular Formula : C₈H₆BrClO₃
  • CAS Number : 75024-38-3

Biological Activity Overview

Research indicates that derivatives of benzaldehyde, including this compound, may exhibit significant biological activities. Notably, studies have highlighted its potential antioxidant properties , although the specific mechanisms remain to be fully elucidated. The compound has been evaluated for its effects on cellular processes and may influence pathways involving redox reactions and quinone formation.

The biological activity of this compound can be attributed to its participation in biochemical pathways involving enzyme catalysis and redox reactions. It has been noted to engage in oxidation reactions catalyzed by laccase enzymes, suggesting its role in biochemical transformations.

Antioxidant Potential

The antioxidant capacity of this compound has been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. It demonstrated an IC50 value of approximately 244.11 µg/mL, indicating moderate antioxidant activity compared to BHT (2,6-di-tert-butyl-4-methylphenol), which is often used as a positive control in such assays.

Case Studies and Research Findings

Several studies have documented the biological activity of compounds related to this compound:

  • Antioxidant Activity :
    • A study demonstrated that while this compound exhibited antioxidant properties, it was less effective than other known antioxidants.
  • Enzyme Interaction :
    • Research indicated that the compound can influence enzyme activity through its redox-active properties, particularly in reactions involving laccase enzymes.
  • Cellular Effects :
    • Investigations into cellular impacts suggest that it may modulate cellular stress responses via antioxidant mechanisms.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesNotable Activity
2-Bromo-4-hydroxy-5-methoxybenzaldehydeLacks chlorine at the 2-positionModerate antioxidant activity
3-Chloro-4-hydroxy-5-methoxybenzaldehydeContains chlorine but lacks bromineExhibits oxidative stress mitigation
2-Bromo-3-chloro-5-hydroxybenzaldehydeSimilar halogen positions but differs in hydroxyl placementReduced enzyme inhibition compared to analogs

This table illustrates how variations in halogen positioning and functional groups can significantly influence biological activity.

Properties

CAS No.

75024-38-3

Molecular Formula

C8H6BrClO3

Molecular Weight

265.49 g/mol

IUPAC Name

3-bromo-2-chloro-4-hydroxy-5-methoxybenzaldehyde

InChI

InChI=1S/C8H6BrClO3/c1-13-5-2-4(3-11)7(10)6(9)8(5)12/h2-3,12H,1H3

InChI Key

BEQXOPUHQDAPBT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C=O)Cl)Br)O

Origin of Product

United States

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